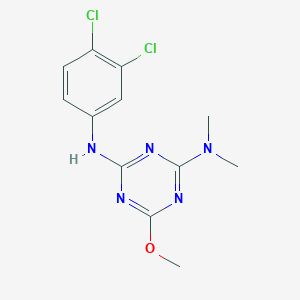![molecular formula C16H22ClNO2 B5020313 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride](/img/structure/B5020313.png)
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its unique spiro structure, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride involves multiple steps. One common method starts with the reaction of ethyl 6,7-dimethoxy-3H-spiro[isoquinoline-4,1’-cyclopentane]-1-carboxylate with ammonia and isopropylamine. This reaction produces dihydroisoquinoline carboxamides, which are then reduced with sodium borohydride (NaBH4) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving NaBH4, are used to synthesize the compound from its precursors.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces the fully reduced isoquinoline derivative.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure and properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and ion channels, modulating their activity. The specific pathways and targets depend on the compound’s structure and the biological context in which it is studied .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Similar in structure but lacks the spirocyclopentane moiety.
6,7-Dimethoxy-3H-spiro[isoquinoline-4,1’-cyclopentane]-1-carboxylate: A precursor in the synthesis of the target compound.
N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Another derivative with a different spiro structure.
Uniqueness
The uniqueness of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and can lead to different pharmacological effects compared to other isoquinoline derivatives.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-11-12-8-14(18-2)15(19-3)9-13(12)16(10-17-11)6-4-5-7-16;/h8-9H,4-7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKBPPNPZKSUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2(CCCC2)C3=CC(=C(C=C13)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5020230.png)
![5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5020247.png)
![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5020254.png)
![1-(3-Chloro-4-methylphenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5020257.png)
![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5020270.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B5020276.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B5020288.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5020302.png)
![2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide](/img/structure/B5020320.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)

![1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B5020349.png)
